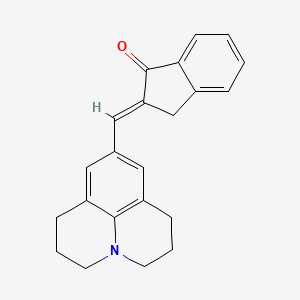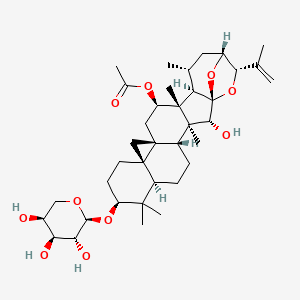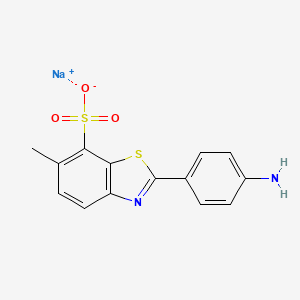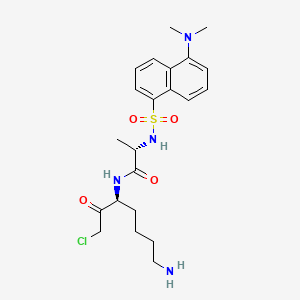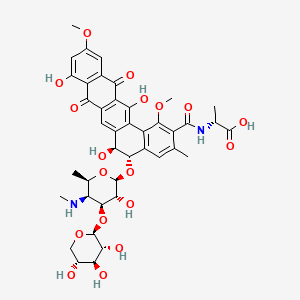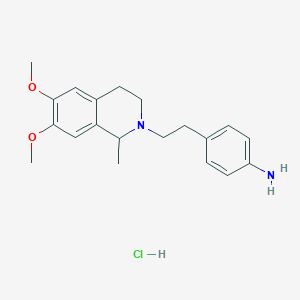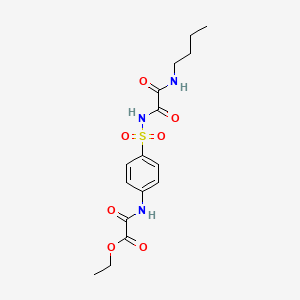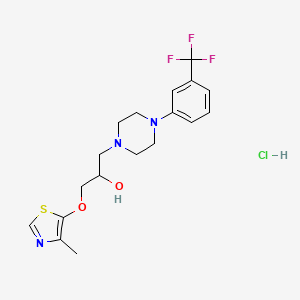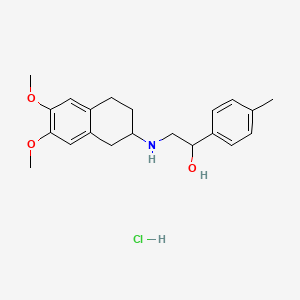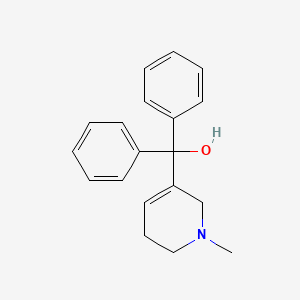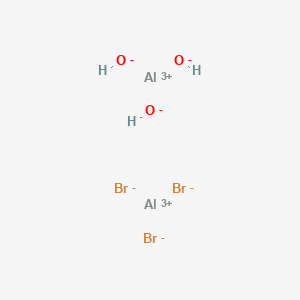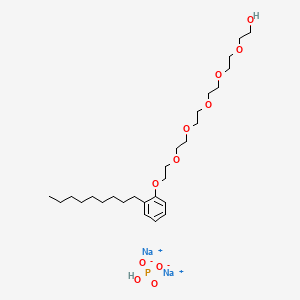
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt is a complex organic compound belonging to the class of polyethylene glycols. This compound is characterized by its unique structure, which includes multiple ether linkages and a nonylphenoxy group. It is commonly used in various industrial and scientific applications due to its surfactant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt typically involves the reaction of nonylphenol with ethylene oxide to form the nonylphenoxy polyethylene glycol. This intermediate is then phosphorylated using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to introduce the phosphate group. The final step involves neutralizing the phosphate ester with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The nonylphenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted nonylphenoxy derivatives, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a surfactant in emulsion polymerization and as a dispersing agent in various chemical reactions.
Biology: In cell culture media to enhance cell growth and viability.
Medicine: As an excipient in pharmaceutical formulations to improve drug solubility and stability.
Industry: In the production of detergents, emulsifiers, and wetting agents
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The nonylphenoxy group interacts with hydrophobic molecules, while the phosphate group interacts with hydrophilic molecules, facilitating the formation of micelles and emulsions. This dual interaction enhances the solubility and stability of various compounds in aqueous and non-aqueous systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the nonylphenoxy and phosphate groups.
Nonylphenol ethoxylates: Similar surfactant properties but without the phosphate group.
Sodium dodecyl sulfate (SDS): Another surfactant with a different structure and mechanism of action
Uniqueness
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt is unique due to its combination of polyethylene glycol, nonylphenoxy, and phosphate groups. This unique structure provides enhanced surfactant properties, making it more effective in various applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
66172-80-3 |
|---|---|
Molekularformel |
C27H49Na2O11P |
Molekulargewicht |
626.6 g/mol |
IUPAC-Name |
disodium;hydrogen phosphate;2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H48O7.2Na.H3O4P/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28;;;1-5(2,3)4/h9-10,12-13,28H,2-8,11,14-25H2,1H3;;;(H3,1,2,3,4)/q;2*+1;/p-2 |
InChI-Schlüssel |
HAHCWJAEZBDWFQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO.OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


